molecular formula C19H19FO4 B170402 Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside CAS No. 168786-98-9

Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside

Cat. No. B170402
CAS RN: 168786-98-9
M. Wt: 330.3 g/mol
InChI Key: GPEUOGREWRRXPI-KSZLIROESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside, also known as F-ddA or DPC 817, is a synthetic nucleoside analog that has been studied for its potential use in treating viral infections and cancer. This compound is a modified version of the nucleoside adenosine, which is a building block of RNA and DNA. F-ddA has been shown to have unique properties that make it a promising candidate for further research.

Mechanism of Action

Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside works by inhibiting the reverse transcriptase enzyme, which is necessary for the replication of viral RNA into DNA. This compound is incorporated into the viral DNA during replication, which leads to the termination of the DNA chain and the inhibition of further viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for the reverse transcriptase enzyme, which makes it a promising candidate for further research. It has also been shown to have a relatively low toxicity profile, which is important for its potential use in treating viral infections and cancer.

Advantages and Limitations for Lab Experiments

One advantage of Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside is its high degree of selectivity for the reverse transcriptase enzyme, which makes it a useful tool for studying the replication of viral RNA into DNA. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in the laboratory.

Future Directions

There are several potential future directions for research on Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside. One area of focus could be the development of more efficient synthesis methods for this compound, which could make it more accessible for further research. Another area of focus could be the development of new analogs of this compound that have improved selectivity and efficacy for the reverse transcriptase enzyme. Additionally, further research could be conducted to explore the potential use of this compound in combination with other drugs for the treatment of viral infections and cancer.

Synthesis Methods

Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside can be synthesized using a multistep process that involves the modification of adenosine. The first step involves protecting the hydroxyl groups on the ribose ring of adenosine using a benzoyl group. The next step involves the introduction of a fluorine atom at the 3-position of the sugar ring. This is followed by the removal of the hydroxyl group at the 2-position of the sugar ring. The final step involves the addition of a methyl group at the 5-position of the sugar ring.

Scientific Research Applications

Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro-pentofuranoside has been studied for its potential use in treating viral infections, particularly HIV. It works by inhibiting the reverse transcriptase enzyme, which is necessary for the replication of the virus. This compound has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

168786-98-9

Molecular Formula

C19H19FO4

Molecular Weight

330.3 g/mol

IUPAC Name

[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate

InChI

InChI=1S/C19H19FO4/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/t16-,17+,18-/m0/s1

InChI Key

GPEUOGREWRRXPI-KSZLIROESA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F

SMILES

COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F

Canonical SMILES

COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F

Origin of Product

United States

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